molecular formula C11H13BN2O4 B2377431 2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid CAS No. 2377609-52-2

2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid

Cat. No.: B2377431
CAS No.: 2377609-52-2
M. Wt: 248.05
InChI Key: QUHUCDAHGJFIGA-UHFFFAOYSA-N
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Description

2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid is a boronic acid derivative with the molecular formula C11H13BN2O4. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid typically involves the reaction of 2-ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, sodium periodate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce alcohols .

Scientific Research Applications

2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid has several scientific research applications, including:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. The boronic acid group interacts with the metal catalyst, activating the compound for subsequent reactions. Molecular targets and pathways involved include the palladium-catalyzed cross-coupling pathway .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester
  • This compound methyl ester

Uniqueness

Compared to similar compounds, this compound is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its ethoxycarbonyl and boronic acid groups make it particularly useful in cross-coupling reactions, offering advantages in terms of yield and efficiency .

Properties

IUPAC Name

(2-ethoxycarbonyl-7-methylimidazo[1,2-a]pyridin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O4/c1-3-18-11(15)9-6-14-5-8(12(16)17)7(2)4-10(14)13-9/h4-6,16-17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHUCDAHGJFIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN2C=C(N=C2C=C1C)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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